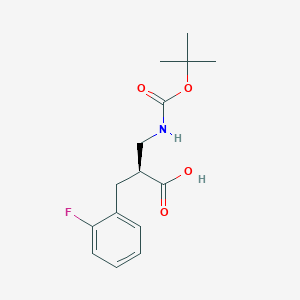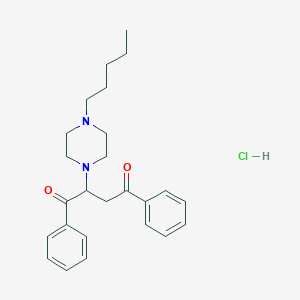
2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a pentyl group, and a butane-1,4-dione moiety flanked by two phenyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride typically involves multi-step organic reactions. One common approach is the alkylation of piperazine with 1-bromopentane to introduce the pentyl group. This is followed by a condensation reaction with 1,4-diphenylbutane-1,4-dione under acidic conditions to form the desired product. The final step involves the conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated systems may be used to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The phenyl groups may contribute to hydrophobic interactions, enhancing binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-2-(4-substituted-piperazin-1-yl)-propanol: Known for its antidepressant-like activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial activity.
Piperazinopyrrolidinones: Synthesized through cyclization reactions and known for various biological activities.
Uniqueness
2-(4-Pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride stands out due to its unique combination of a piperazine ring with a pentyl group and a butane-1,4-dione moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
5431-77-6 |
|---|---|
Fórmula molecular |
C25H33ClN2O2 |
Peso molecular |
429.0 g/mol |
Nombre IUPAC |
2-(4-pentylpiperazin-1-yl)-1,4-diphenylbutane-1,4-dione;hydrochloride |
InChI |
InChI=1S/C25H32N2O2.ClH/c1-2-3-10-15-26-16-18-27(19-17-26)23(25(29)22-13-8-5-9-14-22)20-24(28)21-11-6-4-7-12-21;/h4-9,11-14,23H,2-3,10,15-20H2,1H3;1H |
Clave InChI |
NILULWWURHDPCW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1CCN(CC1)C(CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



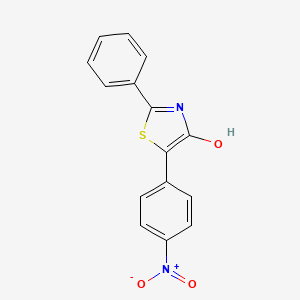
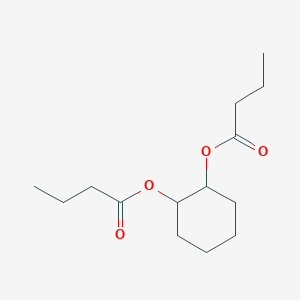

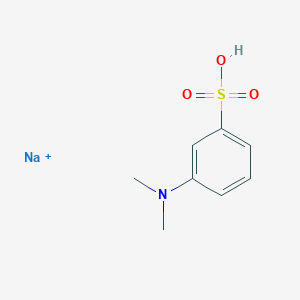
![N-[(E)-hept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B13997721.png)
![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)
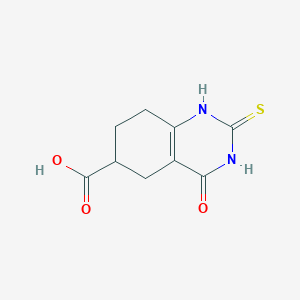

![Methyl 1,4-dimethyldibenzo[b,d]furan-2-carboxylate](/img/structure/B13997752.png)
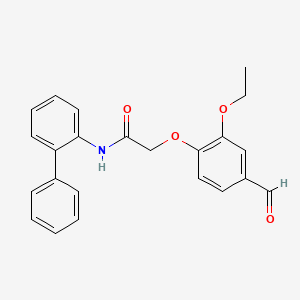
![3-[(3,4-Dioxo-2-phenylcyclobuten-1-yl)sulfanylmethyl]-4-phenylcyclobut-3-ene-1,2-dione](/img/structure/B13997754.png)
![4,4,5,5-Tetramethyl-2-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hex-1-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B13997755.png)
